1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring substituted with an amino and methoxy group on the phenyl ring
Preparation Methods
The synthesis of 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyphenol and 3,3-dimethylazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
1-(5-Amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:
5-Amino-2-methoxyphenol: This compound shares the amino and methoxy substitution on the phenyl ring but lacks the azetidinone ring, resulting in different chemical properties and reactivity.
1-(5-Amino-2-methoxyphenyl)piperidin-2-one: This compound has a piperidinone ring instead of an azetidinone ring, leading to variations in its biological activity and applications.
Properties
IUPAC Name |
1-(5-amino-2-methoxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-14(11(12)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPQKZPVVQLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=CC(=C2)N)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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